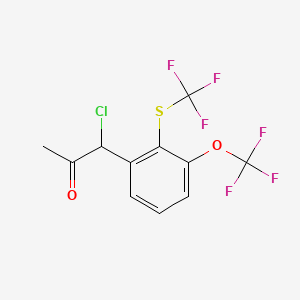

1-Chloro-1-(3-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18808495

Molecular Formula: C11H7ClF6O2S

Molecular Weight: 352.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7ClF6O2S |

|---|---|

| Molecular Weight | 352.68 g/mol |

| IUPAC Name | 1-chloro-1-[3-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |

| Standard InChI | InChI=1S/C11H7ClF6O2S/c1-5(19)8(12)6-3-2-4-7(20-10(13,14)15)9(6)21-11(16,17)18/h2-4,8H,1H3 |

| Standard InChI Key | PHJGHJATIJMZJE-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C1=C(C(=CC=C1)OC(F)(F)F)SC(F)(F)F)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

1-Chloro-1-(3-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one belongs to the halogenated ketone family, featuring a propan-2-one backbone substituted with chlorine and a multifunctional phenyl ring. The phenyl group is further modified at the 2- and 3-positions with trifluoromethylthio (-SCF₃) and trifluoromethoxy (-OCF₃) groups, respectively. While the exact molecular formula is not explicitly listed in accessible sources, analogous compounds such as 1-chloro-1-[2-(trifluoromethyl)-3-(trifluoromethylthio)phenyl]propan-2-one (C₁₁H₇ClF₆OS, MW: 336.68 g/mol) provide a structural reference.

Key Functional Groups:

-

Chlorine atom: Enhances electrophilicity and participates in substitution reactions.

-

Trifluoromethoxy group (-OCF₃): Imparts electron-withdrawing effects, stabilizing reactive intermediates.

-

Trifluoromethylthio group (-SCF₃): Contributes to lipophilicity and metabolic stability.

-

Ketone moiety (C=O): Facilitates condensation and nucleophilic attacks.

Spectroscopic Characterization

Synthetic analogs are typically characterized using:

-

Nuclear Magnetic Resonance (NMR): To confirm substituent positions and purity.

-

Mass Spectrometry (MS): For molecular weight validation.

-

Infrared (IR) Spectroscopy: Identifies carbonyl (C=O) stretches near 1,700 cm⁻¹.

Synthesis and Manufacturing

Reaction Pathways

The synthesis of this compound involves multi-step procedures, often starting with functionalized benzene derivatives. A generalized approach includes:

-

Friedel-Crafts Acylation: Introduction of the propan-2-one backbone to a pre-substituted phenyl ring.

-

Halogenation: Chlorination at the α-position using agents like SOCl₂ or PCl₅.

-

Functional Group Installation: Sequential introduction of -OCF₃ and -SCF₃ groups via electrophilic substitution or coupling reactions.

Optimization Parameters:

-

Temperature: Controlled between -10°C and 50°C to prevent side reactions.

-

Catalysts: Lewis acids (e.g., AlCl₃) for acylation steps.

-

Solvents: Dichloromethane or THF for polar intermediates.

Industrial Scalability

Continuous flow reactors and catalytic systems are employed to enhance yield (typically 60–75%) and reproducibility. Purification often involves column chromatography or recrystallization.

Physicochemical Properties

Reactivity Profile

-

Nucleophilic Substitution: The chlorine atom undergoes SN2 reactions with amines or alkoxides.

-

Ketone Reactivity: Forms enolates under basic conditions, enabling alkylation or aldol condensation.

-

Electrophilic Aromatic Substitution: Directed by electron-withdrawing groups, though limited due to substituent saturation.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s trifluorinated groups enhance binding to biological targets. Preliminary studies suggest utility in:

-

Antimicrobial Agents: Disrupting bacterial cell wall synthesis via enzyme inhibition.

-

Anticancer Candidates: Modulating kinase activity in oncogenic pathways.

Agrochemical Development

-

Herbicides: Interferes with plant acetyl-CoA carboxylase.

-

Insecticides: Targets insect GABA receptors.

Material Science

-

Polymer Additives: Improves thermal resistance in fluoropolymers.

-

Liquid Crystals: Modifies dielectric properties for display technologies.

Comparative Analysis with Structural Analogs

Table 1: Structural analogs and their primary applications.

The distinct -OCF₃/-SCF₃ combination in 1-chloro-1-(3-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one offers superior metabolic stability compared to analogs, making it preferable for in vivo studies.

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with cytochrome P450 enzymes for toxicity profiling.

-

Derivatization Libraries: Synthesize analogs with varied substituents to optimize bioactivity.

-

Green Synthesis: Develop solvent-free or catalytic methods to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume